An In-depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazine: A Key Intermediate in Drug Discovery
An In-depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromoimidazo[1,2-b]pyridazine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a bromine atom at the 3-position, renders it a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3-Bromoimidazo[1,2-b]pyridazine, with a particular focus on its application in the development of kinase inhibitors and other therapeutic agents. Detailed experimental considerations for its use in key synthetic transformations are also presented.
Chemical Structure and Properties
3-Bromoimidazo[1,2-b]pyridazine is a solid, crystalline compound with the molecular formula C₆H₄BrN₃. The structure consists of a fused imidazole and pyridazine ring system, with a bromine atom substituted at the 3-position of the imidazo moiety.
Table 1: Chemical and Physical Properties of 3-Bromoimidazo[1,2-b]pyridazine
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromoimidazo[1,2-b]pyridazine | [1] |
| CAS Number | 18087-73-5 | [2][3] |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 148.0 to 152.0 °C | [3][4][5] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [6][7] |
| SMILES | BrC1=CN=C2C=CC=NN21 | [2] |
| InChIKey | KJQVHOFAWISYDO-UHFFFAOYSA-N | [1] |
Spectral Data
Detailed, publicly available, and fully assigned ¹H and ¹³C NMR spectral data for 3-Bromoimidazo[1,2-b]pyridazine are not consistently reported in the literature. However, commercial suppliers confirm the structure via NMR.[4] For researchers working with this compound, it is recommended to acquire and fully characterize the material using standard spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm identity and purity prior to use.
Synthesis
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound. For 3-Bromoimidazo[1,2-b]pyridazine, this would typically involve the reaction of 3-aminopyridazine with a suitable three-carbon electrophile followed by bromination, or the use of a pre-brominated building block. A general synthetic approach is outlined below.
Chemical Reactivity and Synthetic Applications
The primary utility of 3-Bromoimidazo[1,2-b]pyridazine in drug discovery lies in its reactivity as a substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is readily displaced, allowing for the introduction of a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
3-Bromoimidazo[1,2-b]pyridazine is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols: General Considerations
The following are general protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using an aryl bromide like 3-Bromoimidazo[1,2-b]pyridazine. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Table 2: General Protocol for Suzuki-Miyaura Coupling
| Step | Procedure |
| 1. Reagents | 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv), Arylboronic acid (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv). |
| 2. Solvent | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O). |
| 3. Procedure | Combine the reagents in a reaction vessel. Degas the solvent and add to the vessel under an inert atmosphere (e.g., N₂ or Ar). Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-110 °C. |
| 4. Work-up | Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel. |
Table 3: General Protocol for Sonogashira Coupling
| Step | Procedure |
| 1. Reagents | 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv), Terminal alkyne (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (an amine, e.g., triethylamine, diisopropylamine). |
| 2. Solvent | Anhydrous solvent such as THF or DMF. |
| 3. Procedure | Combine the reagents in a reaction vessel under an inert atmosphere. Add the degassed solvent and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS). |
| 4. Work-up | Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer and concentrate. |
| 5. Purification | Purify the crude product by column chromatography. |
Table 4: General Protocol for Heck Coupling
| Step | Procedure |
| 1. Reagents | 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv), Alkene (1.1-2.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%), Base (e.g., triethylamine, K₂CO₃, 1.5-3.0 equiv). |
| 2. Solvent | Anhydrous polar aprotic solvent such as DMF, NMP, or acetonitrile. |
| 3. Procedure | Combine the reagents in a sealed tube or reaction flask under an inert atmosphere. Add the degassed solvent and heat the reaction mixture with stirring at a temperature typically ranging from 80-140 °C. |
| 4. Work-up | After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. |
| 5. Purification | Purify the crude product by column chromatography. |
Biological Activity and Applications in Drug Discovery
While there is no significant reported intrinsic biological activity for 3-Bromoimidazo[1,2-b]pyridazine itself, its importance lies in its role as a key intermediate in the synthesis of potent bioactive molecules. The imidazo[1,2-b]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[9]
Kinase Inhibitors
The most prominent application of 3-Bromoimidazo[1,2-b]pyridazine is in the synthesis of kinase inhibitors. The tyrosine kinase inhibitor Ponatinib , approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), features the imidazo[1,2-b]pyridazine core, which is introduced using 3-Bromoimidazo[1,2-b]pyridazine as a starting material.[8]
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated as inhibitors of other kinases, including Bruton's tyrosine kinase (BTK) for B-cell malignancies[10], PI3K/mTOR for pulmonary fibrosis[11], and Mps1 for various cancers[12].
Other Therapeutic Areas
The imidazo[1,2-b]pyridazine scaffold has shown promise in other therapeutic areas as well, including as antiparasitic[7], antiviral, and anti-inflammatory agents.[9] The versatility of 3-Bromoimidazo[1,2-b]pyridazine allows for the systematic exploration of chemical space around this core structure to develop novel therapeutics for a wide range of diseases.
Safety and Handling
3-Bromoimidazo[1,2-b]pyridazine should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is reported to cause skin irritation and may cause respiratory irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
Conclusion
3-Bromoimidazo[1,2-b]pyridazine is a valuable and versatile building block in synthetic and medicinal chemistry. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions has established it as a key intermediate in the synthesis of numerous biologically active compounds, most notably the tyrosine kinase inhibitor Ponatinib. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of significant value to researchers engaged in the design and development of novel therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. kbfi.ee [kbfi.ee]
- 4. 3-Bromoimidazo[1,2-b]pyridazine 18087-73-5 [mingyuanchemical.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
